molecular formula C14H14Cl2N2OS B2464702 N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 878669-24-0

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B2464702
CAS No.: 878669-24-0
M. Wt: 329.24
InChI Key: SMQJBZKOXOCPHM-UHFFFAOYSA-N
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Description

N-[5-(3,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a thiazole-derived compound featuring a 3,5-dichlorobenzyl substituent at the 5-position of the thiazole ring and a 2-methylpropanamide group at the 2-position. The dichlorobenzyl moiety introduces strong electron-withdrawing properties, while the isobutyramide group enhances hydrogen-bonding capabilities. Structural analysis of such compounds often relies on crystallographic tools like SHELX programs for refinement and validation .

Properties

IUPAC Name

N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-12(20-14)5-9-3-10(15)6-11(16)4-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQJBZKOXOCPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction where a suitable dichlorobenzyl halide reacts with the thiazole derivative.

    Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 2-methylpropanoyl chloride under basic conditions.

Chemical Reactions Analysis

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The dichlorobenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, although it is not yet approved for medical use.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The exact mechanism of action of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and dichlorobenzyl moieties. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a broader class of nitrogen-sulfur heterocycles. Key analogues include:

Compound Name Core Structure Substituents Key Properties Synthesis Yield (if reported)
N-[5-(3,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide 1,3-Thiazole 5-(3,5-dichlorobenzyl), 2-(2-methylpropanamide) High lipophilicity (Cl groups), hydrogen-bonding capacity (amide) Not reported in evidence
Ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate 1,3,4-Thiadiazole 4-phenyl, 5-hydrazono, 2-ethoxycarbonyl Moderate polarity (ester group), planar structure 69% (reflux, 2-propanol)
Thiazol-5-ylmethyl carbamate derivatives 1,3-Thiazole Carbamate-linked ethoxycarbonylamino or hydroperoxypropan groups Variable solubility (hydrophilic carbamate), potential oxidative reactivity Not reported

Key Observations :

  • This suggests similar protocols may apply, but dichlorobenzyl incorporation could require stricter temperature control or catalysts.
Functional Group Impact on Bioactivity
  • Chlorinated Aromatics: The 3,5-dichlorobenzyl group increases lipophilicity (LogP) compared to non-halogenated analogues, likely enhancing membrane permeability but risking higher toxicity. This contrasts with the ethoxycarbonyl group in thiadiazole derivatives, which balances hydrophilicity and lipophilicity .
  • Amide vs.
Crystallographic and Analytical Considerations

Structural elucidation of such compounds often employs SHELX programs for X-ray refinement. The robustness of SHELXL in handling small-molecule crystallography ensures precise determination of bond lengths and angles, critical for comparing steric and electronic profiles with analogues .

Biological Activity

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, insecticidal, and cytotoxic effects based on various research findings.

  • Chemical Formula : C13_{13}H14_{14}Cl2_{2}N2_{2}S
  • Molecular Weight : 303.23 g/mol
  • CAS Number : 6604-26-8

The compound features a thiazole ring and dichlorobenzyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to this compound possess antibacterial effects against various pathogens.

Pathogen Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity noted
Candida albicansEffective at certain concentrations

Insecticidal Activity

The compound has shown potential as an insecticide. For example, a study highlighted the larvicidal activity of thiazole derivatives against Aedes aegypti, a vector for several viral diseases.

  • LC50 Values : The effective concentration leading to 50% mortality was reported at low micromolar levels.
  • Mechanism of Action : The compound may disrupt the nervous system of insects, similar to other known insecticides.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Research indicates that while some thiazole derivatives can exhibit cytotoxic effects on cancer cell lines, this compound demonstrated selective toxicity.

Cell Line IC50 (µM) Effect
Hela (Cervical cancer)150 ± 20Moderate toxicity
A549 (Lung cancer)200 ± 30Moderate toxicity

Case Studies

  • Study on Thiazole Derivatives : A comparative study evaluated various thiazole derivatives for their antimicrobial and cytotoxic properties. The findings suggested that modifications in the thiazole structure could enhance activity against specific pathogens while minimizing cytotoxicity to human cells .
  • Insect Resistance Management : Another case study focused on the application of thiazole-based compounds in controlling mosquito populations resistant to conventional insecticides. The results indicated that these compounds could serve as alternatives in integrated pest management strategies .

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